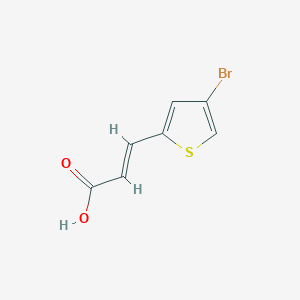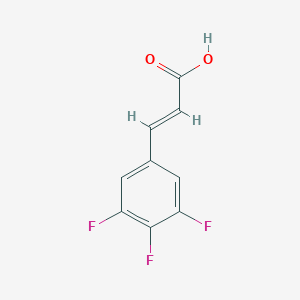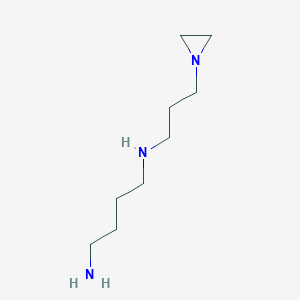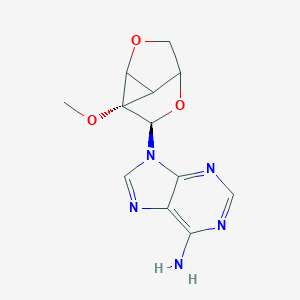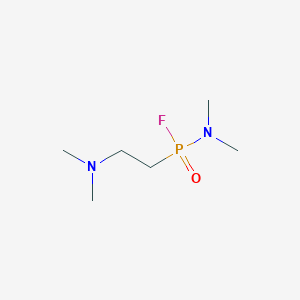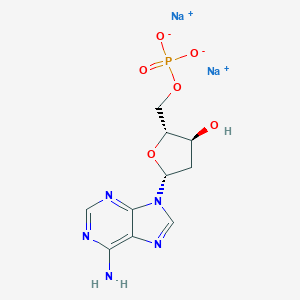![molecular formula C9H16O3 B116040 (2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 152322-55-9](/img/structure/B116040.png)
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, commonly known as HHE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and physiology. HHE is a chiral molecule with a unique structure that makes it an attractive candidate for various studies.
Wirkmechanismus
The mechanism of action of HHE involves its ability to scavenge free radicals and inhibit lipid peroxidation. HHE reacts with free radicals, such as hydroxyl radicals and superoxide anions, to form stable products that do not cause cell damage. Additionally, HHE can prevent the formation of toxic products by reacting with lipid peroxides and preventing their propagation.
Biochemische Und Physiologische Effekte
HHE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HHE can protect cells from oxidative stress and reduce inflammation. Additionally, HHE has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
HHE has several advantages for lab experiments, including its high purity and stability. Additionally, HHE is easy to synthesize and can be obtained in large quantities. However, HHE has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of HHE. One potential direction is the development of new synthetic methods for HHE that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields. Finally, the development of new HHE derivatives with improved properties and efficacy is another promising direction for future research.
Conclusion:
In conclusion, HHE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HHE has been shown to have several biochemical and physiological effects, including its ability to inhibit lipid peroxidation and protect cells from oxidative stress. While HHE has some limitations, its advantages make it an attractive candidate for further research. Future studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of HHE involves the reaction between (S)-4-bromo-3-hexene-2-one and (R)-glycidol. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The product of this reaction is HHE, which can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
HHE has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HHE is in the study of lipid peroxidation, which is a process that occurs in the cell membranes and can lead to cell damage and death. HHE has been shown to inhibit lipid peroxidation by scavenging free radicals and preventing the formation of toxic products.
Eigenschaften
CAS-Nummer |
152322-55-9 |
|---|---|
Produktname |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
RWEZZEBPLLEJBN-HLTSFMKQSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Kanonische SMILES |
CCCCCC(C1C(O1)C=O)O |
Synonyme |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



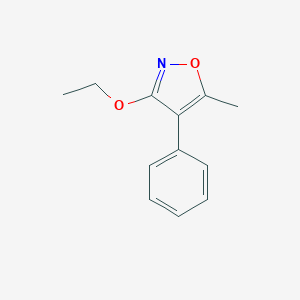
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
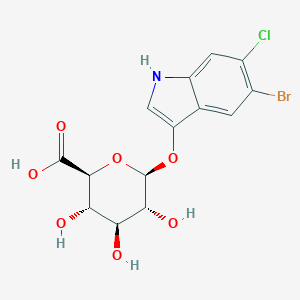
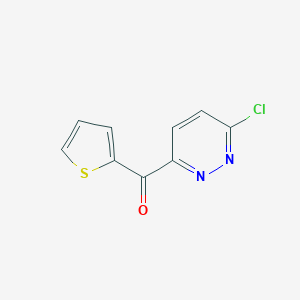
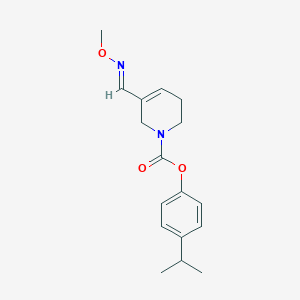
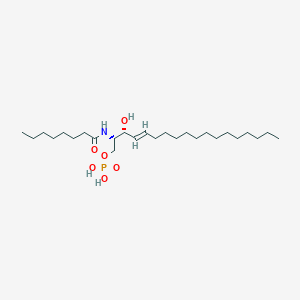
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
